Benzyl allyloxy(ethyl)carbamate
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Overview
Description
Benzyl allyloxy(ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its role in synthetic organic chemistry due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl allyloxy(ethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with allyloxy(ethyl)amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product.
Another method involves the use of N-bromoacetamide and lithium hydroxide or lithium methoxide to facilitate the Hofmann rearrangement of aromatic and aliphatic amides, producing benzyl carbamates in high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl allyloxy(ethyl)carbamate undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can remove the benzyl group, yielding the corresponding amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd-C) as a catalyst.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Benzyl allyloxy(ethyl)carbamate has several applications in scientific research:
Medicine: Utilized in the development of drug candidates and prodrugs, where the carbamate group can be cleaved to release the active drug.
Industry: Applied in the production of polymers and other materials where controlled release of amines is required.
Mechanism of Action
The mechanism of action of benzyl allyloxy(ethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under specific conditions, such as acidic or basic hydrolysis, or catalytic hydrogenation, to release the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the allyloxy group.
Allyloxy(ethyl)carbamate: Similar but lacks the benzyl group.
tert-Butyl carbamate: Another common protecting group for amines, known for its stability and ease of removal under acidic conditions.
Uniqueness
Benzyl allyloxy(ethyl)carbamate is unique due to its dual functionality, combining the stability of the benzyl group with the reactivity of the allyloxy group. This makes it particularly versatile in synthetic applications, allowing for selective protection and deprotection of amines under a variety of conditions.
Properties
IUPAC Name |
benzyl N-ethyl-N-prop-2-enoxycarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-10-17-14(4-2)13(15)16-11-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIRXDANZYYAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OCC1=CC=CC=C1)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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